molecular formula C13H11ClN2O2 B13421051 p-Chlonixin

p-Chlonixin

Cat. No.: B13421051
M. Wt: 262.69 g/mol
InChI Key: TUBJXQUGYCLPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Chlonixin: is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and platelet-inhibitory actions. It is primarily used in the treatment of chronic arthritic conditions and certain soft tissue disorders associated with pain and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlonixin involves the reaction of 3-chloro-2-methylaniline with pyridine-3-carboxylic acid. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Chlonixin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Mechanism of Action

The mechanism of action of p-Chlonixin involves the inhibition of cyclooxygenase enzymes 1 and 2, leading to a reduction in prostaglandin production. This results in decreased inflammation, pain, and fever . The molecular targets and pathways involved include the cyclooxygenase pathway and the prostaglandin synthesis pathway .

Comparison with Similar Compounds

Uniqueness: p-Chlonixin is unique in its specific chemical structure, which contributes to its distinct pharmacological profile and therapeutic applications .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-(5-chloro-2-methylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11ClN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)

InChI Key

TUBJXQUGYCLPGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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